molecular formula C14H10ClNO2S B2975805 4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1048468-15-0

4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2975805
CAS RN: 1048468-15-0
M. Wt: 291.75
InChI Key: QOBITQNBAVOLAL-UHFFFAOYSA-N
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Description

“4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular formula C14H10ClNO2S and a molecular weight of 291.75. It is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, a pyrrole ring, a carboxylic acid group, and a 2-chlorophenylmethyl group. Thiophene is a five-membered heterocycle that contains one sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of heterocyclic compounds with expected biological activity has been explored, highlighting reactions of related chlorophenyl and thiophene derivatives to create compounds with antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Moreover, the creation of new heterocyclic compounds via the reactions of methyl 3-hydroxythiophene-2-carboxylate showcases a route to derivatives with potential for high yields in applications such as pesticide removal (Corral & Lissavetzky, 1984).

Environmental Analysis

Studies have developed highly selective and sensitive methods for the determination of trace levels of chlorophenyl derivatives, such as pesticides, in ground and drinking water, emphasizing their environmental impact and the need for efficient detection techniques (Wintersteiger, Goger, & Krautgartner, 1999).

Material Science

In the field of material science, the synthesis of water-soluble polythiophene carboxylic acids has been explored for their unique properties, such as pH-induced conformational changes, which could have significant implications in smart materials and sensors (Kim, Chen, Gong, & Osada, 1999).

Microwave-assisted Synthesis

The efficiency of microwave-assisted synthesis has been demonstrated in the creation of 2-aminothiophene-3-carboxylic acid derivatives and their transformation into bioactive compounds, highlighting the potential for rapid and efficient production of pharmaceuticals (Hesse, Perspicace, & Kirsch, 2007).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate potential in luminescence sensing of environmental contaminants and the removal of pesticides, indicating their utility in environmental monitoring and purification processes (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Future Directions

Thiophene-based analogs, including “4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid”, continue to be a topic of interest for medicinal chemists to improve advanced compounds with a variety of biological effects . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBITQNBAVOLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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